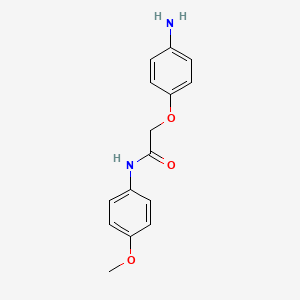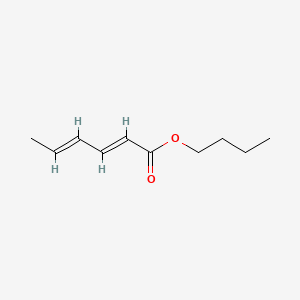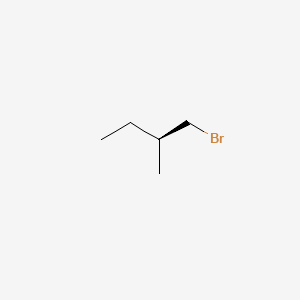
4-bromo-N,N,3-trimethylbenzenesulfonamide
Overview
Description
4-Bromo-N,N,3-trimethylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom and three methyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N,N,3-trimethylbenzenesulfonamide can be synthesized from 4-bromo-3-methylbenzenesulfonyl chloride and dimethylamine . The reaction typically involves the following steps:
Preparation of 4-bromo-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromo-3-methylbenzenesulfonic acid with thionyl chloride.
Formation of this compound: The intermediate is then reacted with dimethylamine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N,3-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Oxidation and Reduction Products: The products will vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N,N,3-trimethylbenzenesulfonamide has several applications in scientific research:
HIV-1 Infection Prevention: Derivatives of methylbenzenesulfonamide, including those with a bromine atom, have been investigated for their potential in preventing HIV-1 infection.
Photodynamic Therapy for Cancer: Compounds containing this compound have been explored for their use in photodynamic therapy, a treatment modality for cancer.
Analytical Chemistry: Derivatives of benzenesulfonamide are used as oxidizing titrants in analytical chemistry.
Organic Synthesis: The compound is utilized in various organic synthesis processes, including cross-metathesis and radical cyclization.
Enzyme Inhibition: Research has shown that N-substituted benzenesulfonamides can act as enzyme inhibitors, with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-bromo-N,N,3-trimethylbenzenesulfonamide involves its interaction with molecular targets and pathways. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species upon light activation, which induces cell death in cancer cells.
Comparison with Similar Compounds
4-Bromo-N,N,3-trimethylbenzenesulfonamide can be compared with other similar compounds, such as:
N,N-Dimethyl 4-bromo-3-methylbenzenesulfonamide: Similar in structure but with different substitution patterns.
N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide: Another derivative with a different bromine and methyl group arrangement.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.
Properties
IUPAC Name |
4-bromo-N,N,3-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCXIBTWBKTRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428970 | |
| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849532-31-6 | |
| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)











